![molecular formula C13H10N2 B14493583 2-Methylbenzo[h][1,6]naphthyridine CAS No. 63481-95-8](/img/structure/B14493583.png)
2-Methylbenzo[h][1,6]naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbenzo[h][1,6]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by their fused ring structure, which includes two nitrogen atoms. The presence of a methyl group at the 2-position of the benzo[h][1,6]naphthyridine core adds to its unique chemical properties. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[h][1,6]naphthyridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminonicotinaldehyde with a suitable alkyne in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) and a base like diethylamine (Et2NH). This reaction proceeds through a hydroamination followed by a Friedländer condensation to yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Methylbenzo[h][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, LDA, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at specific positions on the naphthyridine ring.
科学的研究の応用
2-Methylbenzo[h][1,6]naphthyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methylbenzo[h][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as protein kinases or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with different nitrogen atom positions, exhibiting distinct chemical and biological properties.
1,5-Naphthyridine: Known for its applications in medicinal chemistry and its unique reactivity compared to other naphthyridines.
Dinaphthonaphthyridines: A class of compounds with potent antioxidant and anticancer activities, structurally related to 2-Methylbenzo[h][1,6]naphthyridine.
Uniqueness
This compound is unique due to its specific methyl substitution at the 2-position, which influences its reactivity and biological activity
特性
CAS番号 |
63481-95-8 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC名 |
2-methylbenzo[h][1,6]naphthyridine |
InChI |
InChI=1S/C13H10N2/c1-9-6-7-10-8-14-12-5-3-2-4-11(12)13(10)15-9/h2-8H,1H3 |
InChIキー |
WVUMQYBLKVVJOW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



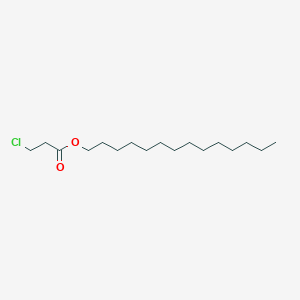
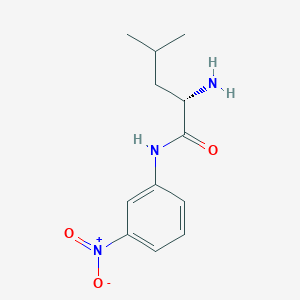
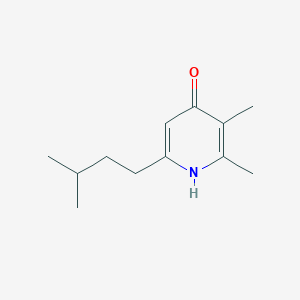
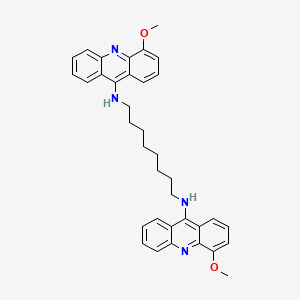
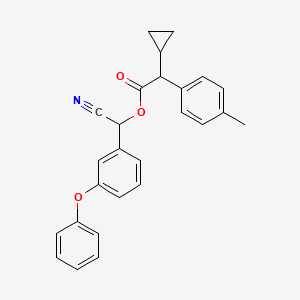
![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)
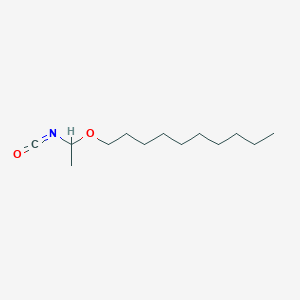
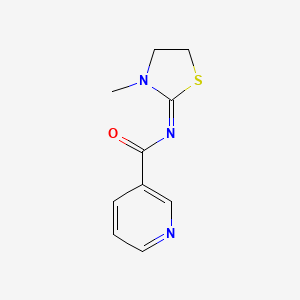
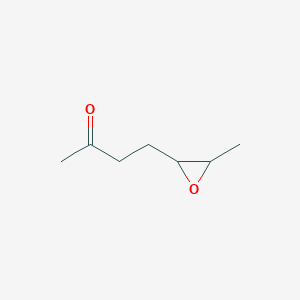
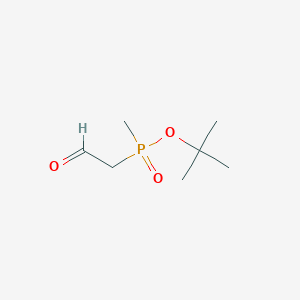
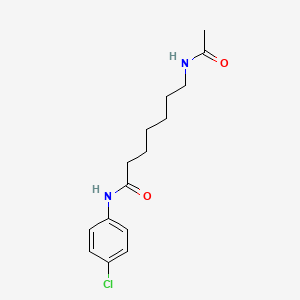
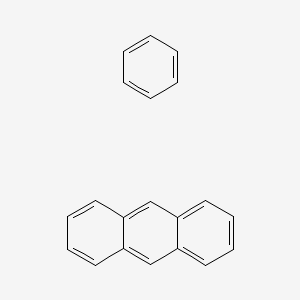
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
